2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)ethanol
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Overview
Description
2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)ethanol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)ethanol typically involves the following steps:
Synthesis of 4-(4-Bromophenyl)-1H-1,2,4-triazole: This intermediate is prepared by reacting 4-bromobenzyl bromide with sodium azide in the presence of a copper catalyst to form 4-(4-bromophenyl)-1H-1,2,4-triazole.
Alkylation: The 4-(4-bromophenyl)-1H-1,2,4-triazole is then alkylated with ethylene oxide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: 2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)acetone.
Reduction: 2-(3-Phenyl-1H-1,2,4-triazol-1-yl)ethanol.
Substitution: 2-(3-(4-Aminophenyl)-1H-1,2,4-triazol-1-yl)ethanol.
Scientific Research Applications
2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical agents, including antifungal and anticancer drugs.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its triazole moiety.
Agrochemicals: It is explored for its potential use as a fungicide and herbicide.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)ethanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antifungal or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)ethanol: Similar structure but lacks the triazole ring.
4-(4-Bromophenyl)-1H-1,2,4-triazole: Similar structure but lacks the ethanol group.
2-(3-Phenyl-1H-1,2,4-triazol-1-yl)ethanol: Similar structure but lacks the bromine atom.
Uniqueness
2-(3-(4-Bromophenyl)-1H-1,2,4-triazol-1-yl)ethanol is unique due to the presence of both the bromophenyl and triazole moieties, which confer specific biological activities and chemical reactivity. This combination makes it a valuable compound for various applications in medicinal chemistry and agrochemicals.
Properties
Molecular Formula |
C10H10BrN3O |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-1,2,4-triazol-1-yl]ethanol |
InChI |
InChI=1S/C10H10BrN3O/c11-9-3-1-8(2-4-9)10-12-7-14(13-10)5-6-15/h1-4,7,15H,5-6H2 |
InChI Key |
XJTYQHZFIGQSBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=N2)CCO)Br |
Origin of Product |
United States |
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